molecular formula C9H11N3O B2880676 2-N,2-N-dimethyl-1,3-benzoxazole-2,6-diamine CAS No. 460068-00-2

2-N,2-N-dimethyl-1,3-benzoxazole-2,6-diamine

Cat. No.: B2880676
CAS No.: 460068-00-2
M. Wt: 177.207
InChI Key: BOBRIJKDIDHPAB-UHFFFAOYSA-N
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Description

2-N,2-N-dimethyl-1,3-benzoxazole-2,6-diamine is an organic compound with the molecular formula C9H11N3O It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,2-N-dimethyl-1,3-benzoxazole-2,6-diamine typically involves the reaction of 2-aminophenol with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 2-aminophenol and dimethylamine.

    Catalyst: Commonly used catalysts include acids or bases.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Elevated temperatures (around 80-100°C) and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-N,2-N-dimethyl-1,3-benzoxazole-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve halogens or other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-N,2-N-dimethyl-1,3-benzoxazole-2,6-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-N,2-N-dimethyl-1,3-benzoxazole-2,6-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine
  • 2-N,2-N-dimethyl-1,3-benzoxazole-2,4-diamine

Uniqueness

2-N,2-N-dimethyl-1,3-benzoxazole-2,6-diamine is unique due to its specific substitution pattern on the benzoxazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

2-N,2-N-dimethyl-1,3-benzoxazole-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12(2)9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBRIJKDIDHPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(O1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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